molecular formula C18H21NO6S B2450787 Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425608-33-9

Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2450787
CAS No.: 425608-33-9
M. Wt: 379.43
InChI Key: HUOUVAHYWHHMQZ-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure, featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)16-10-7-14(23-2)11-17(16)24-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOUVAHYWHHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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